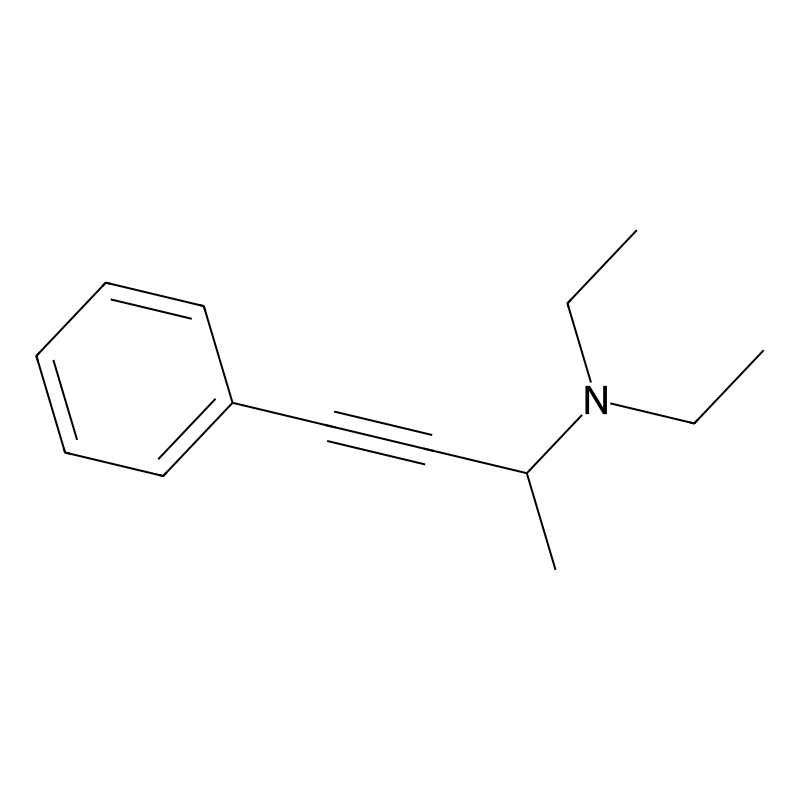

N,N-diethyl-4-phenylbut-3-yn-2-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-diethyl-4-phenylbut-3-yn-2-amine is a chemical compound characterized by its unique structure, which includes a propargyl amine functional group. The compound features a butyne backbone with a phenyl group and diethylamine substituents, making it an interesting candidate for various chemical and biological applications. The molecular formula of this compound is , and it has a molecular weight of approximately 233.34 g/mol.

One notable reaction involves the condensation of N,N-diethyl-4-phenylbut-3-yn-2-amine with carbonyl-containing compounds, which can yield enaminones or other nitrogen-containing heterocycles, showcasing its versatility as a synthetic intermediate .

The synthesis of N,N-diethyl-4-phenylbut-3-yn-2-amine can be achieved through several methods:

- Three-component coupling reaction: This method involves reacting a metal acetylide with an amine and a carbonyl-containing compound under specific conditions to yield the desired propargyl amine .

- Alkylation of 4-phenylbut-3-yne: Starting from 4-phenylbut-3-yne, the compound can be treated with diethylamine in the presence of a base to facilitate the formation of N,N-diethyl-4-phenylbut-3-yn-2-amines.

- Conjugate addition: The reaction of 4-phenybut-3-yne with various amines can lead to the formation of N,N-diethyl derivatives through conjugate addition mechanisms .

N,N-diethyl-4-phenylbut-3-yn-2-amines have potential applications in medicinal chemistry as intermediates for synthesizing various biologically active compounds. Its structure suggests possible use in developing pharmaceuticals targeting neurological conditions or as precursors for more complex organic molecules in synthetic organic chemistry.

Several compounds share structural similarities with N,N-diethyl-4-phenylbut-3-yn-2-amines. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Diethylbenzeneethanamine | Contains ethyl groups and an aromatic ring | Used in various pharmaceutical applications |

| 4-Phenylbutanamine | Lacks the alkyne functionality | More straightforward amine structure |

| 1-(4-Pyridyl)-N,N-diethylmethanamine | Contains a pyridine ring | Exhibits different biological activity profiles |

Uniqueness

N,N-diethyl-4-phenylbut-3-yne is unique due to its combination of propargyl and amine functionalities which may offer distinct reactivity patterns not present in simpler amines or alkynes. This complexity allows for diverse synthetic pathways and potential applications in medicinal chemistry that may not be achievable with other similar compounds.

N,N-diethyl-4-phenylbut-3-yn-2-amine possesses the molecular formula C14H19N with a molecular weight of 201.313 g/mol. The compound's systematic nomenclature reflects its structural complexity, incorporating a phenyl group attached to a butyne backbone with a tertiary diethylamine substituent at the 2-position. The IUPAC name for this compound is N,N-diethyl-4-phenylbut-3-yn-2-amine, and its SMILES notation is represented as CCN(CC)C(C)C#Cc1ccccc1.

The structural architecture of N,N-diethyl-4-phenylbut-3-yn-2-amine encompasses several key functional elements that contribute to its chemical reactivity and synthetic utility. The molecule features a terminal alkyne group providing a reactive site for various coupling reactions, while the tertiary amine functionality offers nucleophilic properties essential for many organic transformations. The phenyl substituent introduces aromatic character and potential π-π interactions, enhancing the compound's stability and influencing its reactivity patterns.

Chemical databases have catalogued this compound under various identifiers, with multiple suppliers and research institutions maintaining records of its synthesis and applications. The compound appears in several chemical repositories including ASINEX, Specs, Princeton BioMolecular Research, ChemBridge, and Vitas M Labs, indicating its commercial availability and research significance. Alternative nomenclature includes diethyl(4-phenylbut-3-yn-2-yl)amine, emphasizing the functional group arrangement within the molecular structure.

Historical Development of Propargylamine Derivatives

The development of propargylamine chemistry traces its origins to the mid-20th century, with foundational work beginning in the 1940s-1950s establishing the synthetic pathways and applications of these versatile compounds. Early research focused on understanding the unique reactivity patterns of the propargyl group and its potential for creating complex molecular architectures through various coupling reactions.

The evolution of propargylamine synthesis has been closely linked to advances in metal-catalyzed reactions, particularly the development of A3 coupling methodologies. These three-component reactions involving aldehydes, amines, and terminal alkynes have become the cornerstone of modern propargylamine synthesis. The historical progression from lithium acetylide-based approaches to more sophisticated metal-catalyzed systems represents a significant advancement in synthetic efficiency and substrate scope.

Pharmaceutical applications of propargylamine derivatives have provided substantial motivation for continued research in this field. Notable pharmaceutical compounds such as pargyline, rasagiline, and selegiline have demonstrated the therapeutic potential of propargylamine-containing molecules, particularly in treating neurodegenerative diseases including Parkinson's and Alzheimer's diseases. These successful pharmaceutical applications have validated the importance of propargylamine chemistry and stimulated further research into novel synthetic methodologies.

The transition from traditional synthetic approaches to modern catalytic methods has been marked by improvements in reaction selectivity, yield, and environmental sustainability. Contemporary research emphasizes the development of solvent-free conditions, recyclable catalysts, and metal-free synthetic approaches, reflecting the growing emphasis on green chemistry principles in propargylamine synthesis.

Significance in Modern Organic Synthesis

N,N-diethyl-4-phenylbut-3-yn-2-amine and related propargylamine derivatives occupy a central position in modern organic synthesis due to their exceptional versatility as synthetic intermediates. The unique combination of alkyne and amine functionalities provides multiple reactive sites for diverse chemical transformations, making these compounds valuable building blocks for accessing complex molecular architectures.

The alkyne functionality in N,N-diethyl-4-phenylbut-3-yn-2-amine serves as a reactive handle for various coupling reactions, cycloadditions, and hydrogenation processes. Recent advances in alkyne chemistry have expanded the synthetic utility of such compounds, enabling access to diverse heterocyclic systems and natural product scaffolds. The terminal alkyne group readily participates in palladium-catalyzed cross-coupling reactions, copper-catalyzed click chemistry, and ruthenium-catalyzed ring-closing metathesis reactions.

Contemporary synthetic methodologies have demonstrated the effectiveness of propargylamine derivatives in constructing heterocyclic compounds such as pyrroles, pyridines, thiazoles, and oxazoles. These transformations leverage the unique reactivity of the propargyl group to create complex ring systems through cyclization reactions, often under mild reaction conditions with high selectivity. The ability to access diverse heterocyclic frameworks from a single starting material underscores the strategic importance of propargylamine chemistry in synthetic planning.

Solvent-free synthesis approaches have gained prominence in propargylamine chemistry, offering environmental advantages and often improved reaction efficiency. Research has demonstrated that N,N-diethyl-4-phenylbut-3-yn-2-amine and related compounds can be synthesized under neat conditions using various catalytic systems, including copper-based catalysts, zinc complexes, and even metal-free approaches. These developments align with sustainable chemistry principles and provide practical advantages for large-scale synthesis.

Research Context in Heterocyclic Chemistry

The research context surrounding N,N-diethyl-4-phenylbut-3-yn-2-amine is deeply embedded within heterocyclic chemistry, where propargylamine derivatives serve as key intermediates for accessing nitrogen-containing ring systems. The strategic positioning of both alkyne and amine functionalities within the molecular framework provides multiple pathways for heterocycle formation through various cyclization mechanisms.

Recent advances in heterocyclic synthesis have highlighted the importance of propargylamine derivatives in accessing biologically relevant scaffolds. The compound's structural features enable participation in multicomponent reactions that efficiently construct complex heterocyclic systems in single synthetic operations. These approaches often involve cascade reactions where the initial propargylamine formation is followed by subsequent cyclization steps, providing direct access to elaborated heterocyclic products.

The development of enantioselective synthesis methods for propargylamine derivatives has opened new opportunities for accessing chiral heterocyclic compounds with defined stereochemistry. Advanced catalytic systems incorporating chiral ligands have enabled the asymmetric synthesis of propargylamine precursors, which can subsequently undergo stereoselective cyclization reactions to provide enantiomerically enriched heterocyclic products. These developments are particularly significant for pharmaceutical applications where stereochemistry plays a crucial role in biological activity.

Metal-free approaches to propargylamine synthesis and subsequent heterocyclic transformations represent an emerging area of research interest. These methodologies aim to eliminate the use of transition metal catalysts while maintaining high efficiency and selectivity in product formation. The development of organocatalytic systems and photochemical methods has provided alternative pathways for accessing propargylamine derivatives and their heterocyclic derivatives, offering advantages in terms of cost, environmental impact, and functional group tolerance.